
(2-(4-bromophenyl)-2H-tetrazol-5-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(4-bromophenyl)-2H-tetrazol-5-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone, also known as BPTM, is a novel compound that has been synthesized and studied for its potential applications in scientific research. In
Applications De Recherche Scientifique
Synthesis and Functionalization
This compound is part of a broader category of chemicals that are synthesized through complex organic reactions, aiming at achieving targeted structural features for specific applications. For example, the synthesis of similar compounds involves innovative methods for functionalizing the quinoline and isoquinoline scaffolds, which are crucial for the development of pharmaceuticals and materials science.
Simultaneous Double C2/C3 Functionalization of Quinoline : A method for the double C2/C3 functionalization of the quinoline molecule to synthesize derivatives, showcasing the versatility of quinoline as a scaffold for further chemical modifications (Belyaeva, K., Nikitina, L., Afonin, A., & Trofimov, B., 2018).
Antioxidant Properties of Derivatives : The synthesis and antioxidant properties of compounds involving bromophenyl and dihydroisoquinolinyl groups, indicating potential for biological activity, including the scavenging of free radicals which is pivotal for developing therapeutic agents (Çetinkaya, Y., Göçer, H., Menzek, A., & Gülçin, I., 2012).
Divergent Synthesis Involving Palladium(0)-Catalyzed Carbonylation : The palladium(0)-catalyzed carbonylation presents a method for the synthesis of complex alkaloids from simpler bromophenyl and dihydroisoquinoline precursors, demonstrating the compound's relevance in synthetic organic chemistry (Orito, K., Miyazawa, M., Kanbayashi, R., Tokuda, M., & Suginome, H., 1999).
Potential Bioactivity
While the direct studies on (2-(4-bromophenyl)-2H-tetrazol-5-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone are not available, research on structurally related compounds provides insights into the potential bioactivity of such molecules. These studies suggest applications in drug development, particularly in areas like antioxidant properties, antimicrobial activity, and as intermediates for further pharmaceutical synthesis.
Antioxidant and Radical Scavenging Activities : The evaluation of similar compounds for their antioxidant and radical scavenging activities, comparing their effectiveness with standard antioxidants. Such studies underscore the potential therapeutic applications of these compounds in combating oxidative stress-related diseases (Balaydın, H. T., Gülçin, I., Menzek, A., Göksu, S., & Şahin, E., 2010).
Discovery of Selective Butyrylcholinesterase Inhibitors : Research into derivatives shows the design and synthesis of selective inhibitors targeting butyrylcholinesterase, an enzyme linked to neurodegenerative diseases. This suggests the compound's framework could be useful in creating new therapeutic agents (Jiang, C.-S., Ge, Y.-X., Cheng, Z.-Q., Wang, Y., Tao, H., Zhu, K., & Zhang, H., 2019).
Propriétés
IUPAC Name |
[2-(4-bromophenyl)tetrazol-5-yl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN5O/c18-14-5-7-15(8-6-14)23-20-16(19-21-23)17(24)22-10-9-12-3-1-2-4-13(12)11-22/h1-8H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACPLGSVQAZDHMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=NN(N=N3)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

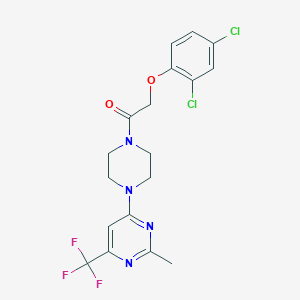

![5-Amino-1-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]pyrazole-4-carbonitrile](/img/structure/B2841706.png)
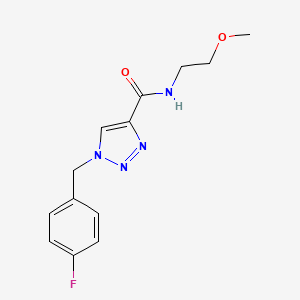
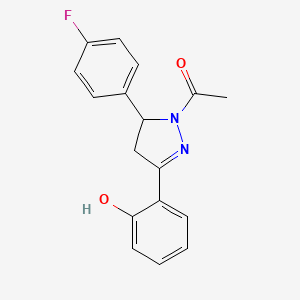
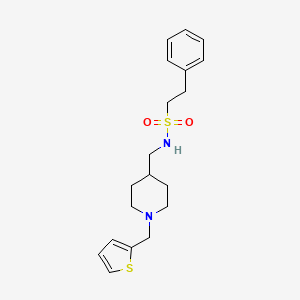
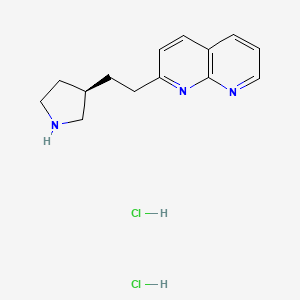
![N-([1,1'-Biphenyl]-2-yl)-9,9-dimethyl-9H-fluoren-3-amine](/img/structure/B2841717.png)
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-ethyl-1,3-thiazol-2-amine](/img/structure/B2841718.png)
![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide](/img/structure/B2841719.png)
![Spiro[3H-indene-2,1'-cyclopentane]-1-one](/img/structure/B2841720.png)
![1-[(2-Fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbonitrile](/img/structure/B2841721.png)
![4-(N,N-diallylsulfamoyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2841722.png)
